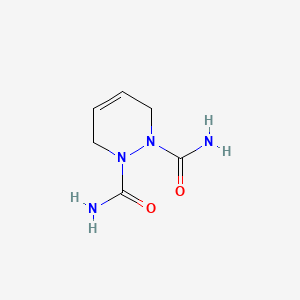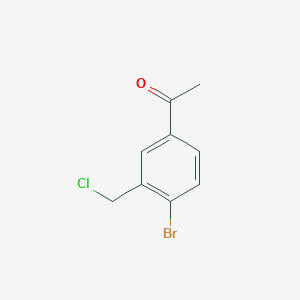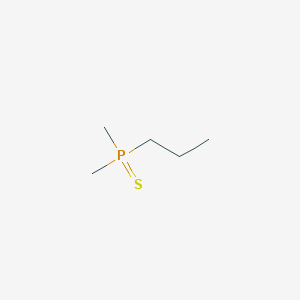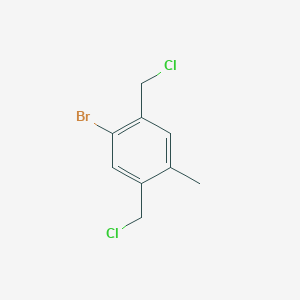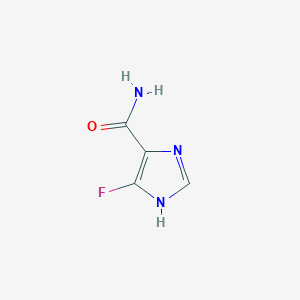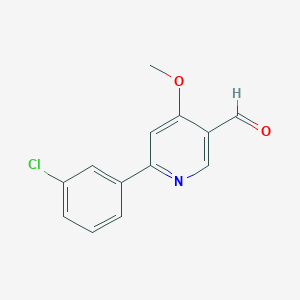
3-Pyridinecarboxaldehyde, 6-(3-chlorophenyl)-4-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxaldehyde, 6-(3-chlorophenyl)-4-methoxy- is a heterocyclic aromatic compound that features a pyridine ring substituted with a carboxaldehyde group at the 3-position, a 3-chlorophenyl group at the 6-position, and a methoxy group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxaldehyde, 6-(3-chlorophenyl)-4-methoxy- typically involves multi-step organic reactions One common method is the Vilsmeier-Haack reaction, which introduces the formyl group into the pyridine ring The reaction conditions often involve the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the formylated pyridine derivative
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinecarboxaldehyde, 6-(3-chlorophenyl)-4-methoxy- can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-Pyridinecarboxylic acid, 6-(3-chlorophenyl)-4-methoxy-.
Reduction: 3-Pyridinecarbinol, 6-(3-chlorophenyl)-4-methoxy-.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Pyridinecarboxaldehyde, 6-(3-chlorophenyl)-4-methoxy- has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarboxaldehyde, 6-(3-chlorophenyl)-4-methoxy- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pyridinecarboxaldehyde, 6-(3-chlorophenyl)-2-methyl-: Similar structure but with a methyl group at the 2-position instead of a methoxy group at the 4-position.
3-Pyridinecarboxaldehyde, 6-(3-methoxyphenyl)-: Similar structure but with a methoxy group on the phenyl ring instead of the pyridine ring.
Uniqueness
3-Pyridinecarboxaldehyde, 6-(3-chlorophenyl)-4-methoxy- is unique due to the specific positioning of the methoxy and 3-chlorophenyl groups, which can influence its reactivity and interactions with biological targets. This unique substitution pattern can result in distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
1332336-59-0 |
|---|---|
Formule moléculaire |
C13H10ClNO2 |
Poids moléculaire |
247.67 g/mol |
Nom IUPAC |
6-(3-chlorophenyl)-4-methoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H10ClNO2/c1-17-13-6-12(15-7-10(13)8-16)9-3-2-4-11(14)5-9/h2-8H,1H3 |
Clé InChI |
LXSPRLNKYDWSAB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC=C1C=O)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[4-(butyl-methyl-amino)diazenylphenoxy]acetate](/img/structure/B13988744.png)


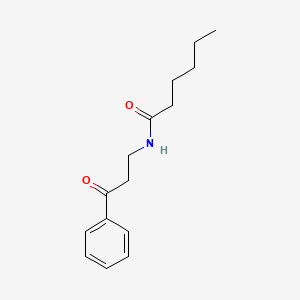
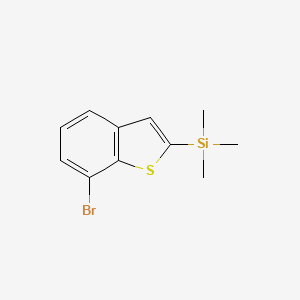

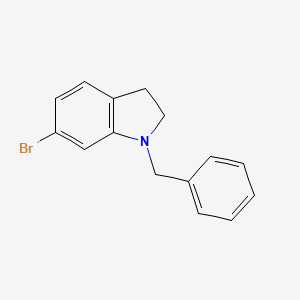
![1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988795.png)
